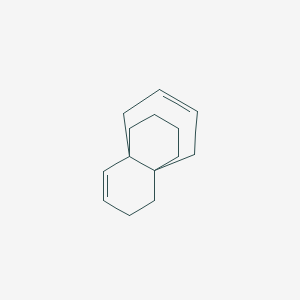
1,2,5,8-Tetrahydro-4a,8a-butanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,8-Tetrahydro-4a,8a-butanonaphthalene is a bicyclic organic compound with the following chemical formula:
C12H16
. It belongs to the class of bridged bicyclic compounds and is also known by other names, such as 1,4:5,8-Dimethanonaphthalene or 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione . The compound’s structure consists of a fused ring system, resulting in a unique arrangement of carbon atoms.Preparation Methods
Synthetic Routes: 1,2,5,8-Tetrahydro-4a,8a-butanonaphthalene can be synthesized through various routes. One common approach involves the reduction of naphthalene derivatives using hydrogen gas and a suitable catalyst. The reduction process leads to the formation of the tetrahydro compound.
Reaction Conditions: The reduction reaction typically occurs under high-pressure conditions (e.g., using a Parr hydrogenation apparatus) with a metal catalyst (such as palladium on carbon or Raney nickel). The choice of solvent and temperature plays a crucial role in achieving high yields.
Industrial Production Methods: While not widely produced on an industrial scale, the compound may find applications in specialized areas, such as fragrance synthesis or pharmaceutical intermediates.
Chemical Reactions Analysis
1,2,5,8-Tetrahydro-4a,8a-butanonaphthalene can undergo several types of reactions:
Oxidation: Oxidation of the tetrahydro compound can yield the corresponding naphthalene derivative.
Reduction: As mentioned earlier, the compound is obtained through reduction.
Substitution: Substituent groups can be introduced at various positions on the naphthalene ring system.
Common reagents and conditions depend on the specific reaction type. For example:
Oxidation: Reagents like potassium permanganate or chromic acid are used.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) can be employed.
Major products formed from these reactions include different derivatives of naphthalene, each with distinct properties.
Scientific Research Applications
1,2,5,8-Tetrahydro-4a,8a-butanonaphthalene has limited direct applications but serves as an intermediate in the synthesis of more complex compounds. Researchers explore its potential in:
Medicinal Chemistry: It may be part of the synthesis of pharmaceuticals or bioactive molecules.
Organic Synthesis: Chemists use it as a building block for creating novel structures.
Fragrance Industry: Certain fragrance compounds contain naphthalene-based moieties.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For pharmaceuticals, it could involve interactions with biological targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate specific mechanisms.
Comparison with Similar Compounds
Properties
CAS No. |
111872-82-3 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
tricyclo[4.4.4.01,6]tetradeca-2,8-diene |
InChI |
InChI=1S/C14H20/c1-2-8-14-11-5-3-9-13(14,7-1)10-4-6-12-14/h1-3,9H,4-8,10-12H2 |
InChI Key |
CRZADCYCDBOKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC23CC=CCC2(C1)CCC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















